molecular formula C13H24N2O2 B3102229 Ethyl 4-(piperazin-1-yl)cyclohexanecarboxylate CAS No. 1416126-62-9

Ethyl 4-(piperazin-1-yl)cyclohexanecarboxylate

Cat. No. B3102229
CAS RN: 1416126-62-9
M. Wt: 240.34
InChI Key: KAXGYJPPBHGEDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(piperazin-1-yl)cyclohexanecarboxylate is a chemical compound with the molecular formula C13H24N2O2 and a molecular weight of 240.34 . It is also known as 4-(Piperazin-1-yl)cyclohexanecarboxylic acid ethyl ester . The compound is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H24N2O2/c1-2-17-13(16)11-3-5-12(6-4-11)15-9-7-14-8-10-15/h11-12,14H,2-10H2,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 240.34 . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

1. Neuropharmacology and Radioligand Binding

Ethyl 4-(piperazin-1-yl)cyclohexanecarboxylate derivatives have been studied for their role in neuropharmacology. Compounds like Rec 27/0224 and Rec 27/0074 showed high affinity and selectivity at human 5-hydroxytryptamine (5-HT)1A receptors. These derivatives were studied using radioligand displacement and [35S]GTPγS binding assays, as well as electrophysiological experiments in rat hippocampal and dorsal raphe nucleus slices (Corradetti et al., 2005).

2. Application in PET Tracers

This compound has been used to develop PET (Positron Emission Tomography) tracers. For instance, N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides are derivatives that exhibit high affinity for 5-HT1A receptors. These derivatives have shown potential in the in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders (García et al., 2014).

3. Antimicrobial Studies

Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. Compounds like 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives displayed significant antibacterial and antifungal activities, demonstrating the potential of these compounds in antimicrobial applications (Rajkumar, Kamaraj, & Krishnasamy, 2014).

4. Crystal Structure Analysis

The crystal structure of related compounds like 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid has been analyzed to understand the molecular conformation and interactions. Such studies are crucial for the development of new pharmaceuticals and understanding drug-receptor interactions (Faizi, Ahmad, & Golenya, 2016).

5. Anti-Tuberculosis Applications

Compounds derived from this compound have been designed and screened for their activity against Mycobacterium tuberculosis. This indicates the potential application of these compounds in developing treatments for tuberculosis (Reddy et al., 2014).

Safety and Hazards

The compound has been associated with hazard statements H302, H315, H319, H335, indicating potential hazards if ingested, in contact with skin, or if it comes into contact with the eyes . Precautionary measures include avoiding breathing dust or fumes .

Future Directions

While specific future directions for Ethyl 4-(piperazin-1-yl)cyclohexanecarboxylate were not found in the search results, related compounds have been studied for their antimicrobial activity and their potential to prevent biofilm formation . This suggests potential future research directions in these areas.

properties

IUPAC Name

ethyl 4-piperazin-1-ylcyclohexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-2-17-13(16)11-3-5-12(6-4-11)15-9-7-14-8-10-15/h11-12,14H,2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXGYJPPBHGEDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(CC1)N2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(piperazin-1-yl)cyclohexanecarboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(piperazin-1-yl)cyclohexanecarboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-(piperazin-1-yl)cyclohexanecarboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-(piperazin-1-yl)cyclohexanecarboxylate
Reactant of Route 5
Ethyl 4-(piperazin-1-yl)cyclohexanecarboxylate
Reactant of Route 6
Ethyl 4-(piperazin-1-yl)cyclohexanecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.